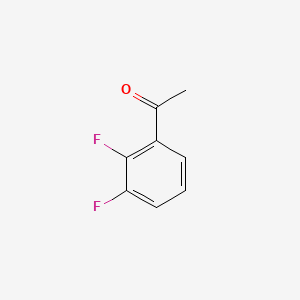

2',3'-Difluoroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUXFUBNSYCQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334065 | |

| Record name | 2',3'-Difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18355-80-1 | |

| Record name | 2',3'-Difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-Difluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2',3'-Difluoroacetophenone (CAS: 18355-80-1)

Introduction: The Strategic Importance of Fluorine in Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for modulating a compound's physicochemical and biological properties. Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong C-F bonds—can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] Within this context, 2',3'-Difluoroacetophenone emerges as a pivotal fluorinated aromatic ketone, serving as a versatile intermediate for constructing complex molecular architectures.[1]

This guide provides a comprehensive technical overview of this compound (CAS No. 18355-80-1), detailing its properties, synthesis, reactivity, and critical applications. The strategic placement of two fluorine atoms on the phenyl ring creates a unique electronic and steric environment, offering chemists a powerful tool for designing next-generation pharmaceuticals and advanced materials.[1]

Physicochemical and Safety Profile

A clear understanding of a reagent's fundamental properties is paramount for its effective and safe use in a laboratory setting. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 18355-80-1 | [2][3][4][5][6] |

| Molecular Formula | C₈H₆F₂O | [2][3][4][5] |

| Molecular Weight | 156.13 g/mol | [2][3][4][5] |

| IUPAC Name | 1-(2,3-difluorophenyl)ethanone | [4][7] |

| Synonyms | 1-acetyl-2,3-difluorobenzene | [4][8] |

| Appearance | Clear, colorless liquid | [9] |

| Boiling Point | 84-85°C (at 20 mmHg) | [4][10] |

| Density | ~1.206 g/cm³ | [11] |

| Refractive Index | ~1.489 | [4] |

Safety and Handling: this compound is classified as an irritant. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4]

-

Precautionary Statements: P261 (Avoid breathing vapours), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Synthesis Methodologies: Navigating Electronic Effects

The synthesis of this compound is primarily achieved through electrophilic aromatic substitution, a cornerstone of organic chemistry. However, the presence of two deactivating fluorine atoms on the aromatic ring presents unique challenges and dictates the choice of synthetic strategy.

Primary Route: Friedel-Crafts Acylation

The most direct conceptual route is the Friedel-Crafts acylation of 1,2-difluorobenzene.[1] This reaction involves treating the aromatic substrate with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum trichloride (AlCl₃).[12][13][14]

The mechanism proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the π-system of the aromatic ring.[14][15]

Sources

- 1. This compound | 18355-80-1 | Benchchem [benchchem.com]

- 2. This compound, 97% 18355-80-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. CAS RN 18355-80-1 | Fisher Scientific [fishersci.co.uk]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. 18355-80-1 | 2,3-difluoroacetophenone - Alachem Co., Ltd. [alachem.co.jp]

- 6. This compound | 18355-80-1 [chemicalbook.com]

- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 18355-80-1[1-(2,3-Difluorophenyl)ethanone]- Acmec Biochemical [acmec.com.cn]

- 9. This compound, 97% 18355-80-1 India [ottokemi.com]

- 10. 18355-80-1 | CAS DataBase [m.chemicalbook.com]

- 11. 18355-80-1 2,3-difluoroacetophenone 2,3-difluoroacetophenone - CAS Database [chemnet.com]

- 12. benchchem.com [benchchem.com]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. Friedel–Crafts Acylation [sigmaaldrich.com]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to 2',3'-Difluoroacetophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Difluoroacetophenone is a fluorinated aromatic ketone that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making fluorinated compounds highly sought after in drug discovery.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, reactivity, and potential applications of this compound, offering insights for its effective utilization in research and development.

Part 1: Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this compound is not extensively available in public databases, its properties can be reliably predicted based on data from its isomers and closely related analogs.

Physical Properties

This compound is a clear, colorless liquid at room temperature.[2] Its fundamental physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18355-80-1 | [2] |

| Molecular Formula | C₈H₆F₂O | [2] |

| Molecular Weight | 156.13 g/mol | [2] |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 84-85 °C at 20 mmHg | Chemical Supplier Data |

| Density | ~1.206 g/cm³ (Predicted) | Chemical Supplier Data |

| Refractive Index | 1.4875-1.4925 @ 20°C | [2] |

Solubility: Based on its structure, this compound is expected to be insoluble in water but soluble in common organic solvents such as methanol, ethanol, acetone, dichloromethane, and ethyl acetate. This is characteristic of many small aromatic ketones.

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-COCH₃) and a complex multiplet pattern for the three aromatic protons. The chemical shift of the methyl protons will likely be in the range of δ 2.5-2.7 ppm. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbonyl carbon is expected to have a chemical shift in the downfield region of the spectrum, typically between δ 190-200 ppm.[3] The methyl carbon will appear in the upfield region, around δ 25-30 ppm. The aromatic carbons will show complex splitting patterns due to carbon-fluorine coupling.[4]

The IR spectrum of this compound will be characterized by several key absorption bands:

-

A strong, sharp absorption band around 1680-1700 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of an aromatic ketone.

-

C-H stretching vibrations of the aromatic ring will appear as a group of weaker bands in the region of 3000-3100 cm⁻¹ .

-

The C-H stretching of the methyl group will be observed as bands in the 2850-3000 cm⁻¹ region.

-

Strong absorption bands corresponding to C-F stretching vibrations are expected in the fingerprint region, typically between 1100-1300 cm⁻¹ .

In a mass spectrum obtained by electron ionization (EI), this compound would be expected to show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would likely involve the loss of a methyl radical (CH₃•) to give a prominent peak at m/z = 141 (M-15), and the loss of an acetyl radical (CH₃CO•) to produce a peak at m/z = 113 (M-43).[5]

Part 2: Synthesis and Purification

A common and effective method for the synthesis of this compound is through the Friedel-Crafts acylation of 1,2-difluorobenzene.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the general procedure for the synthesis of this compound.

Materials:

-

1,2-Difluorobenzene

-

Acetyl chloride or Acetic anhydride

-

Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Dichloromethane (DCM) or another inert solvent

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in dichloromethane under a nitrogen atmosphere. Cool the suspension in an ice bath.

-

Reagent Addition: Slowly add a solution of 1,2-difluorobenzene and acetyl chloride in dichloromethane to the cooled suspension via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Part 3: Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily centered around the ketone functional group and the activated aromatic ring.

Reactions at the Carbonyl Group

The ketone moiety can undergo a variety of classical transformations, including:

-

Reduction: Reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Oxidation: While ketones are generally resistant to oxidation, they can be cleaved under harsh conditions.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles, such as Grignard reagents and organolithium compounds, to form tertiary alcohols.

-

Condensation Reactions: The α-protons of the methyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions, such as the Claisen-Schmidt condensation with aldehydes to form chalcones.[1]

Reactions on the Aromatic Ring

The difluorinated phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms and the acetyl group. However, nucleophilic aromatic substitution may be possible under specific conditions.

Applications in Medicinal Chemistry and Drug Development

This compound is a valuable precursor for the synthesis of various heterocyclic compounds and other pharmacologically active molecules. The presence of the difluoro motif can significantly enhance the biological activity and pharmacokinetic properties of the resulting compounds.[1]

A notable application of difluoroacetophenone derivatives is in the synthesis of chalcones . Chalcones are a class of open-chain flavonoids known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The synthesis of a chalcone from this compound is illustrated below.

These synthesized chalcones can serve as precursors for other important heterocyclic scaffolds, such as pyrazoles, which also exhibit a wide range of pharmacological activities.[6] The unique electronic properties conferred by the fluorine substituents make this compound a valuable tool in modern medicinal chemistry for the development of next-generation therapeutics.[1]

Part 4: Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following safety precautions should be observed.

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal: Dispose of this chemical in accordance with federal, state, and local regulations.

Conclusion

References

- Spectroscopic Profile of 2',3'-Difluoro-4'-methylacetophenone: A Technical Guide. Benchchem. Accessed December 30, 2025. [URL not available]

- An In-depth Technical Guide to the Safe Handling of 2',3'-Difluoro-4'-methylacetophenone. Benchchem. Accessed December 30, 2025. [URL not available]

- Spectroscopic Profile of 2',3'-Difluoro-4'-methylacetophenone: A Technical Guide. Benchchem. Accessed December 30, 2025. [URL not available]

- Application Notes and Protocols: 2',3'-Difluoro-4'-methylacetophenone as a Chemical Intermediate in Drug Discovery. Benchchem. Accessed December 30, 2025. [URL not available]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. 2021. [Link]

- The Royal Society of Chemistry. [URL not available]

- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors. [URL not available]

-

Cas 364-83-0,2',4'-Difluoroacetophenone | lookchem. LookChem. Accessed December 30, 2025. [Link]

-

Calculated and experimental 13 C NMR chemical shifts | Download Table. ResearchGate. Accessed December 30, 2025. [Link]

-

13.12: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. 2024. [Link]

Sources

2',3'-Difluoroacetophenone molecular weight and formula

An In-depth Technical Guide to 2',3'-Difluoroacetophenone: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key fluorinated building block for professionals in chemical synthesis and pharmaceutical research. We will delve into its fundamental properties, validated synthetic protocols, characteristic reactivity, and strategic applications in modern drug development, grounding all claims in authoritative references.

Core Molecular and Physical Properties

This compound is an aromatic ketone distinguished by the presence of two fluorine atoms on the phenyl ring, ortho and meta to the acetyl group. This specific substitution pattern imparts unique electronic properties that are highly valuable in medicinal chemistry. The fluorine atoms act as strong electron-withdrawing groups, influencing the reactivity of the carbonyl group and providing a handle for modulating the pharmacokinetic profile of derivative molecules.

The core physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-(2,3-difluorophenyl)ethan-1-one | [1] |

| CAS Number | 18355-80-1 | [1] |

| Molecular Formula | C₈H₆F₂O | [1] |

| Molecular Weight | 156.13 g/mol | |

| Appearance | Clear, colorless liquid | [1] |

| Refractive Index (n20/D) | 1.4875 - 1.4925 | [1] |

| Boiling Point | 80-81 °C at 25 mmHg (for 2',4'-isomer) | [2] |

| Density | 1.234 g/mL at 25 °C (for 2',4'-isomer) | [2] |

Synthesis and Purification

The most reliable and scalable method for the preparation of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene. This electrophilic aromatic substitution reaction provides a direct route to the target ketone.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from 1,2-difluorobenzene and acetyl chloride using aluminum chloride as a Lewis acid catalyst.

Step-by-Step Methodology:

-

Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet. The system should be maintained under a dry, inert atmosphere throughout the reaction.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM) under a nitrogen blanket. Cool the suspension to 0 °C using an ice-water bath. Vigorous stirring is essential.[3]

-

Reagent Addition: Prepare a solution of 1,2-difluorobenzene (1.0 equivalent) and acetyl chloride (CH₃COCl, 1.1 equivalents) in anhydrous DCM. Add this solution to the dropping funnel.

-

Reaction: Add the reagent solution dropwise to the stirred AlCl₃ suspension at 0 °C. The rate of addition should be controlled to manage the exothermic reaction. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.[3]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1,2-difluorobenzene) is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid (HCl). Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring to decompose the aluminum chloride complex.[3]

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization and Reactivity

Spectroscopic Analysis

Confirmation of the structure of this compound relies on standard spectroscopic techniques. While a specific spectrum for the 2',3'-isomer is not publicly available, the expected chemical shifts and coupling constants can be inferred from related structures and established principles.

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.6 ppm. The aromatic region will display complex multiplets for the three aromatic protons due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbonyl carbon (C=O) will appear significantly downfield (>195 ppm). The methyl carbon will be a sharp signal around δ 26-30 ppm. The aromatic carbons will appear as doublets or doublet of doublets due to C-F coupling. A key feature in 2'-fluoroacetophenones is the presence of through-space coupling between the fluorine atom and the acetyl group's protons and carbon (⁵JHF and ⁴JCF), which indicates a preferred s-trans conformation in solution.[4]

-

IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. C-F stretching bands will appear in the 1100-1300 cm⁻¹ region.

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound in synthesis is as an electrophilic partner in condensation reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between a ketone (like this compound) and an aromatic aldehyde that lacks α-hydrogens.[5] It is a cornerstone reaction for synthesizing chalcones, which are α,β-unsaturated ketones.

Mechanism:

-

Enolate Formation: A strong base (e.g., NaOH) removes an acidic α-hydrogen from the acetophenone's methyl group to form a nucleophilic enolate ion.[6][7]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate.[7]

-

Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to form a β-hydroxy ketone (an aldol addition product).

-

Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form a highly conjugated α,β-unsaturated ketone (the chalcone). This dehydration step is often spontaneous and drives the reaction to completion.[6][7]

Caption: Mechanism of the Claisen-Schmidt condensation reaction.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[8] this compound serves as a valuable starting material for creating novel therapeutics, particularly enzyme inhibitors.

-

Scaffold for Bioactive Molecules: It is a key building block for synthesizing difluorinated chalcones and pyrazoles. These molecular scaffolds are known to exhibit a broad range of biological activities, including anti-inflammatory and anticancer effects.[2]

-

Enzyme Inhibition: The fluorinated ketone moiety can act as an electrophilic "warhead." When incorporated into a larger molecule designed to fit into an enzyme's active site, the ketone can form a stable covalent bond with nucleophilic residues like serine or cysteine, leading to potent and selective enzyme inhibition.[9][10][11] This makes fluorinated ketones attractive for developing inhibitors of proteases, which are implicated in diseases ranging from viral infections to cancer.[9][11][12]

The general workflow for utilizing this intermediate in a drug discovery program is outlined below.

Sources

- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. Claisen-Schmidt Condensation [cs.gordon.edu]

- 7. praxilabs.com [praxilabs.com]

- 8. 364-83-0 | 2',4'-Difluoroacetophenone [fluoromart.com]

- 9. [PDF] Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2',3'-Difluoroacetophenone in organic solvents

An In-depth Technical Guide to the Solubility of 2',3'-Difluoroacetophenone in Organic Solvents

Foreword: From Empirical Observation to Predictive Science

In the landscape of pharmaceutical development and fine chemical synthesis, understanding the fundamental physicochemical properties of a molecule is not merely an academic exercise; it is the bedrock of process efficiency, product purity, and successful formulation. This compound, a key fluorinated building block, is no exception. Its solubility profile dictates the choice of reaction media, the design of crystallization-based purification protocols, and its ultimate utility in complex formulations.

This guide is structured to move beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of solubility, provide robust, field-tested experimental protocols, and offer a predictive framework using Hansen Solubility Parameters. Our objective is to empower you not just with data, but with a deep, causal understanding of the solute-solvent interactions at play.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential before exploring its interactions with solvents.

| Property | Value | Source |

| IUPAC Name | 1-(2,3-difluorophenyl)ethan-1-one | [1] |

| CAS Number | 18355-80-1 | [1] |

| Molecular Formula | C₈H₆F₂O | [1] |

| Molecular Weight | 156.13 g/mol | [2][3][4] |

| Appearance | Clear, colorless liquid | [1] |

| Density | ~1.234 g/mL at 25 °C | [2] |

| Boiling Point | 80-81 °C at 25 mmHg | [2] |

| Refractive Index | ~1.488 at 20 °C | [1][2] |

The structure of this compound is characterized by a polar ketone group and an aromatic ring substituted with two electron-withdrawing fluorine atoms. This combination imparts a moderate polarity to the molecule, suggesting it will not be soluble in the most nonpolar solvents (like hexane) or highly polar, protic solvents (like water) but will likely find favorable interactions with a range of intermediate-polarity organic solvents. The principle of "like dissolves like" serves as our initial, qualitative guide.[5][6]

A Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, we can employ the Hansen Solubility Parameter (HSP) model. This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7] The fundamental principle is that substances with similar HSP values are likely to be miscible.[7][8]

The distance (Ra) between the HSP coordinates of two substances (in our case, the solute and a solvent) in the three-dimensional Hansen space can be calculated. A smaller 'Ra' value signifies a higher affinity and, therefore, higher probable solubility.[7]

While the specific HSP values for this compound are not published, they can be experimentally determined by testing its solubility in a range of well-characterized solvents.[9] A "good" solvent is one in which the compound dissolves readily. By plotting these solvents in Hansen space, a "solubility sphere" can be defined. The center of this sphere represents the estimated HSP of the solute.[8][9]

Diagram: The Concept of the Hansen Solubility Sphere

The following diagram illustrates the core concept of using HSP to predict solubility. Solvents falling inside the sphere are predicted to be "good" solvents, while those outside are "poor" solvents.

Caption: Good solvents (green) lie within the solute's solubility radius (R₀).

Experimental Determination of Solubility

Given the lack of publicly available quantitative data, experimental determination is paramount. We present a robust, two-stage protocol: a rapid qualitative screening followed by a precise quantitative analysis using the isothermal shake-flask method.

Stage 1: Rapid Qualitative Solubility Screening

Objective: To quickly categorize solvents as "soluble," "partially soluble," or "insoluble" to prioritize candidates for quantitative analysis.

Methodology:

-

Preparation: Dispense 1 mL of each selected organic solvent into separate, clearly labeled 4 mL glass vials.

-

Solute Addition: Add approximately 20 mg of this compound to each vial. This corresponds to a concentration of ~20 mg/mL.

-

Mixing: Cap the vials securely and vortex at room temperature (20-25°C) for 60 seconds.

-

Observation: Visually inspect each vial against a dark background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: The solution is hazy, or undissolved solid particles remain.

-

Insoluble: The vast majority of the solid remains undissolved.

-

-

Record: Log the observations in a laboratory notebook. This screening provides a rapid and cost-effective way to narrow down the solvent selection for the more resource-intensive quantitative analysis.

Stage 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

Objective: To determine the precise equilibrium solubility of this compound in promising organic solvents at a controlled temperature. This method is considered a "gold standard" for thermodynamic solubility measurement.[10]

Protocol Workflow Diagram:

Caption: Workflow for quantitative solubility determination.

Detailed Step-by-Step Methodology:

-

System Preparation (Self-Validation Checkpoint 1):

-

To a series of 8 mL glass vials, add a known volume (e.g., 5.0 mL) of the test solvent.

-

Add an excess amount of this compound to each vial (e.g., 200 mg). The key is to ensure undissolved solid remains at equilibrium, confirming saturation. The exact excess mass does not need to be known, but its presence is critical.

-

Seal the vials with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration (Causality Explanation):

-

Place the vials in an isothermal shaker bath set to a precise temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials for a minimum of 24 hours. Some systems may require up to 48 hours to reach true thermodynamic equilibrium. This extended agitation ensures that the dissolution and precipitation rates become equal, resulting in a constant, saturated concentration.

-

-

Sample Preparation (Self-Validation Checkpoint 2):

-

Remove the vials from the shaker and let them stand undisturbed in a temperature-controlled block for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a glass syringe. Avoid disturbing the solid material at the bottom.

-

Immediately attach a 0.22 µm PTFE syringe filter to the syringe. Causality: This step is crucial to remove any microscopic, undissolved particulates that would otherwise lead to an overestimation of the solubility. PTFE is chosen for its broad chemical compatibility.[11]

-

Dispense the clear, filtered solution into a clean, labeled vial.

-

-

Quantification (Analytical Trustworthiness):

-

The concentration of this compound in the clear filtrate must be determined using a validated analytical method. UV-Vis spectroscopy is often suitable due to the chromophore (the acetophenone group) in the molecule.[12][13]

-

Method:

-

Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to generate a linear calibration curve.

-

Analyze Sample: Dilute the filtered sample solution with the same solvent to ensure its absorbance falls within the linear range of the calibration curve.

-

Calculate Concentration: Measure the absorbance of the diluted sample and use the calibration curve equation to determine its concentration. Account for the dilution factor to calculate the original concentration of the saturated solution. This value is the solubility.

-

-

Data Summary and Interpretation

The experimentally determined solubility values should be tabulated for clear comparison. We recommend including key solvent properties to aid in the interpretation of the results and the development of a predictive understanding.

Table of Common Organic Solvents for Solubility Determination:

| Solvent | Class | Polarity Index¹ | Dielectric Constant (20°C)¹ | Experimental Solubility (mg/mL at 25°C) |

| n-Hexane | Nonpolar | 0.1 | 1.89 | User to determine |

| Toluene | Aromatic | 2.4 | 2.38 | User to determine |

| Dichloromethane | Halogenated | 3.1 | 9.08 | User to determine |

| Diethyl Ether | Ether | 2.8 | 4.34 | User to determine |

| Tetrahydrofuran (THF) | Ether | 4.0 | 7.52 | User to determine |

| Ethyl Acetate | Ester | 4.4 | 6.02 | User to determine |

| Acetone | Ketone | 5.1 | 20.7 | User to determine |

| Acetonitrile | Nitrile | 5.8 | 37.5 | User to determine |

| Isopropanol | Alcohol | 3.9 | 19.9 | User to determine |

| Ethanol | Alcohol | 4.3 | 24.55 | User to determine |

| Methanol | Alcohol | 5.1 | 32.7 | User to determine |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | 47.0 | User to determine |

| ¹Values are approximate and collated from various sources for comparative purposes.[14][15][16] |

Interpreting the Results: By correlating the experimental solubility data with solvent properties like the polarity index and dielectric constant, researchers can build a predictive model for this specific molecule. For instance, identifying the solvent class (e.g., esters, ketones) that provides the highest solubility offers direct guidance for selecting reaction media or crystallization anti-solvents.

Conclusion

This guide provides a comprehensive, scientifically grounded framework for approaching the solubility of this compound. By moving from theoretical prediction with tools like Hansen Solubility Parameters to rigorous experimental determination via the isothermal shake-flask method, researchers can generate the reliable, high-quality data necessary for successful process development and formulation. The emphasis on causality and self-validating checkpoints within the protocols ensures that the data generated is not only accurate but also trustworthy, forming a solid foundation for subsequent research and development activities.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Solubility of Things. Spectroscopic Techniques.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Scribd. Solvent Properties Table.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Alfons, P. et al. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org.

- EXPERIMENT 1 DETERMIN

- Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- COMMON SOLVENT PROPERTIES.

- Murov, S. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- Common Organic Solvents: Table of Properties.

- Sigma-Aldrich. Physical Properties of Solvents.

- Sigma-Aldrich. 2',4'-Difluoroacetophenone 98%.

- ResearchGate. (2025, August 6). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.

- Khan Academy. Solubility of organic compounds.

- Hansen Solubility Parameters. HSP for Beginners.

- Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Sigma-Aldrich. 2',6'-Difluoroacetophenone 97%.

- Thermo Fisher Scientific. This compound, 97%.

- Google Patents. Method for determining solubility of a chemical compound.

- Deneme, I. et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

- Wikipedia. Hansen solubility parameter.

- Sigma-Aldrich. 2',6'-Difluoroacetophenone 97%.

Sources

- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 2 ,4 -Difluoroacetophenone 98 364-83-0 [sigmaaldrich.com]

- 3. 2 ,6 -Difluoroacetophenone 97 13670-99-0 [sigmaaldrich.com]

- 4. 2′,6′-二氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 9. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. scirp.org [scirp.org]

- 14. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 15. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Physicochemical Characterization of 2',3'-Difluoroacetophenone

Introduction: The Significance of Fluorinated Ketones in Medicinal Chemistry

2',3'-Difluoroacetophenone (CAS No. 18355-80-1) is a fluorinated aromatic ketone of increasing interest within the pharmaceutical and agrochemical sectors. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. As a key building block, a thorough understanding of the fundamental physicochemical properties of this compound, such as its boiling point and density, is critical for its effective use in synthesis, process development, and quality control.

This guide provides a comprehensive overview of the boiling point and density of this compound, grounded in established experimental methodologies. It is designed to offer both the foundational data and the practical insights necessary for laboratory professionals to confidently handle and characterize this compound.

Physicochemical Properties of this compound

The defining physical characteristics of a pure compound are its boiling point and density. These intensive properties are invaluable for identification, purity assessment, and process modeling.

Quantitative Data Summary

The experimentally determined and predicted values for the boiling point and density of this compound are summarized below. It is crucial to note that boiling points are highly dependent on atmospheric pressure.

| Property | Value | Conditions | Source |

| Boiling Point | 193.4 °C | at 760 mmHg | [1] |

| 84 °C | at 20 mmHg | [2] | |

| 84.00 - 86.00 °C | Not specified | ||

| Density | 1.206 g/cm³ | Predicted | [1][3][4] |

| Molecular Formula | C₈H₆F₂O | - | [1][4] |

| Molecular Weight | 156.13 g/mol | - | [4] |

Note: Predicted density values are derived from computational models and should be confirmed by experimental measurement for critical applications.

Part 1: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[1][5] At this temperature, the liquid converts into a vapor. This property is a sensitive indicator of purity; impurities typically broaden the boiling point range.

Causality in Experimental Design: The Micro-Boiling Point (Thiele Tube) Method

For determining the boiling point of small quantities of a liquid, the micro-boiling point method using a Thiele tube or a similar heating block is the preferred approach due to its efficiency and minimal sample requirement.[1][4] The underlying principle is the observation of the precise temperature at which a rapid and continuous stream of vapor bubbles emerges from a submerged capillary tube, balanced against the external pressure.[1]

Self-Validating Protocol: The accuracy of this method is ensured by slow, uniform heating to maintain thermal equilibrium between the liquid, the thermometer, and the heating medium. The observation of a constant temperature during vigorous boiling confirms that the true boiling point has been reached.

Detailed Experimental Protocol: Micro-Boiling Point Determination

-

Preparation:

-

Apparatus Assembly:

-

Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the bottom of the fusion tube is level with the thermometer bulb.

-

Clamp the thermometer and the attached fusion tube assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the heat-transfer liquid is above the level of the sample but below the opening of the fusion tube. Alternatively, an aluminum heating block with appropriate holes for the fusion tube and thermometer can be used.[4]

-

-

Measurement:

-

Begin heating the side arm of the Thiele tube or the heating block slowly and gently.[1]

-

Observe the capillary tube. As the temperature rises, air trapped in the capillary will slowly bubble out.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1] Record this temperature.

-

To confirm, stop heating and note the temperature at which the liquid just begins to re-enter the capillary tube. The boiling point is the average of these two temperatures.

-

-

Safety Precautions:

-

Always wear safety goggles.[1]

-

Handle hot glassware with appropriate clamps and heat-resistant gloves.

-

Ensure the heating apparatus is stable and secure.

-

Perform the procedure in a well-ventilated fume hood.

-

Part 2: Density Determination

Density is the mass of a substance per unit volume (ρ = m/V).[6][7] It is a fundamental physical property that is influenced by temperature; therefore, recording the temperature at which the measurement is taken is crucial for accuracy and reproducibility.[2]

Causality in Experimental Design: Gravimetric Method

The most direct and common method for determining the density of a liquid is by accurately measuring the mass of a precisely known volume.[2][8] This method is favored for its simplicity and the high accuracy achievable with standard laboratory equipment, such as an analytical balance and a graduated cylinder or pycnometer.

Self-Validating Protocol: The integrity of this measurement relies on the calibration and correct use of the balance and volumetric glassware. To ensure accuracy, the mass of the empty, dry container is first measured (tared). The volume is read carefully, accounting for the meniscus, and the combined mass of the container and liquid is recorded.[6][8] Repeating the measurement multiple times and averaging the results enhances the precision and trustworthiness of the final value.[8]

Detailed Experimental Protocol: Density Measurement

-

Preparation:

-

Ensure the chosen volumetric glassware (e.g., a 10 mL or 25 mL graduated cylinder) is clean and completely dry.

-

Record the ambient temperature of the laboratory.

-

-

Mass Measurement:

-

Volume Measurement:

-

Carefully add a specific volume of this compound to the graduated cylinder (e.g., approximately 20 mL).[2]

-

Place the cylinder on a level surface and read the volume from the bottom of the meniscus. Position your eyes at the level of the liquid surface to avoid parallax error.[6] Record the exact volume.

-

-

Combined Mass Measurement:

-

Calculation:

Visualization of Experimental Workflow

The logical flow for the comprehensive characterization of the boiling point and density of a liquid sample is outlined below.

Sources

- 1. 18355-80-1 2,3-difluoroacetophenone 2,3-difluoroacetophenone - CAS Database [chemnet.com]

- 2. 18355-80-1 this compound AKSci E286 [aksci.com]

- 3. chembk.com [chembk.com]

- 4. 18355-80-1 | CAS DataBase [m.chemicalbook.com]

- 5. This compound | 18355-80-1 [chemicalbook.com]

- 6. CAS RN 18355-80-1 | Fisher Scientific [fishersci.co.uk]

- 7. 1-(2,6-Difluorophenyl)ethan-1-one | 13670-99-0 [chemicalbook.com]

- 8. 1-(2,5-Difluorophenyl)ethan-1-one | C8H6F2O | CID 74794 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Researcher's Comprehensive Guide to Sourcing and Quality Verification of 2',3'-Difluoroacetophenone (97% Purity)

Introduction: The Strategic Importance of 2',3'-Difluoroacetophenone in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of drug candidates. Fluorinated aromatic ketones, such as this compound (CAS No. 18355-80-1), serve as pivotal building blocks in the synthesis of novel therapeutics.[1] The presence of the difluoro moiety can significantly enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[1] this compound and its derivatives are key intermediates in the synthesis of a variety of biologically active compounds, including chalcones, which have demonstrated a broad range of pharmacological activities such as anticancer and anti-inflammatory effects.[1][2]

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the sourcing of high-purity this compound (≥97%) and the subsequent verification of its quality. Adherence to rigorous quality standards for starting materials is a cornerstone of reproducible and reliable research, ensuring the integrity of downstream synthetic transformations and biological assays.

Part 1: Identification and Qualification of Commercial Suppliers

The initial and critical step in any research endeavor is the procurement of high-quality starting materials. For a specialized reagent like this compound, identifying reliable commercial suppliers is paramount. A purity of 97% is a common specification for research-grade chemicals, indicating a well-characterized material suitable for most synthetic applications.

Table 1: Commercial Suppliers of this compound (97% Purity)

| Supplier | Product Name | CAS Number | Purity |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound, 97% | 18355-80-1 | 97% |

| Otto Chemie Pvt. Ltd. | This compound, 97% | 18355-80-1 | 97% |

| Beantown Chemical | This compound, 97% | 18355-80-1 | 97% |

| CP Lab Safety | 2, 3-Difluoroacetophenone, min 97% | 18355-80-1 | ≥97% |

| Fisher Scientific | This compound, 97% | 18355-80-1 | 97% |

| Zibo Hangyu Biotechnology Development Co., Ltd | This compound | 18355-80-1 | 99% |

| J&H Chemical | This compound | 18355-80-1 | N/A |

Note: The availability and specifications of products should always be confirmed directly with the supplier.

Supplier Qualification Workflow

A systematic approach to qualifying a new supplier is essential to mitigate risks associated with material quality. The following workflow outlines a self-validating system for ensuring the reliability of your procured this compound.

Part 2: In-House Quality Assessment of this compound

Upon receipt of this compound, it is imperative to perform in-house analytical testing to verify its identity and purity, even when a Certificate of Analysis (CoA) is provided by the supplier. This orthogonal verification ensures the material meets the stringent requirements of your research. A combination of spectroscopic and chromatographic techniques provides a comprehensive assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity

NMR spectroscopy is an indispensable tool for the structural confirmation and purity assessment of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range, which often allows for clear separation of signals from different fluorine environments.[3][4][5]

Experimental Protocol: ¹H and ¹⁹F NMR Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum. The spectrum should show a singlet for the methyl protons and a complex multiplet pattern for the aromatic protons.

-

The integration of these signals should correspond to the expected proton ratios.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine NMR spectrum. This will provide sharp singlets for the two fluorine atoms, simplifying the spectrum and aiding in the identification of any fluorine-containing impurities.[4]

-

The presence of unexpected signals in the ¹⁹F NMR spectrum is a strong indicator of impurities.

-

-

Purity Determination: Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard with a known purity. The purity of the this compound can then be calculated by comparing the integral of a characteristic signal of the analyte to that of the internal standard.

High-Performance Liquid Chromatography (HPLC): A Robust Technique for Quantifying Impurities

HPLC is a highly sensitive and quantitative technique for separating and quantifying components in a mixture.[6] A reversed-phase HPLC method is typically suitable for the analysis of aromatic ketones.

Experimental Protocol: Reversed-Phase HPLC Analysis

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.[6]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is often effective. A typical starting point could be a 65:35 mixture of acetonitrile and water.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 360 nm).[6]

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis.

-

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): Identification of Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[7] It is particularly useful for identifying trace impurities that may not be easily detectable by other methods.[8]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Utilize a capillary column suitable for the analysis of aromatic compounds. The oven temperature program should be optimized to ensure good separation of the main component from any potential impurities.

-

MS Detection: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting compounds. The mass spectrum of the main peak should correspond to the molecular weight of this compound (156.13 g/mol ).[9] Any additional peaks can be identified by comparing their mass spectra to a library database.

Part 3: Best Practices for Handling and Storage of this compound

Fluorinated organic compounds require careful handling to ensure the safety of laboratory personnel and to maintain the integrity of the chemical.[10] While this compound is not as hazardous as elemental fluorine, proper safety precautions are essential.[11]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing.[10]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Consult the glove manufacturer's compatibility chart for specific recommendations. Double-gloving can provide an extra layer of protection.[10]

-

Body Protection: A flame-resistant lab coat should be worn at all times.[10]

Handling Procedures

-

All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[10]

-

Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[12]

-

Keep away from heat, sparks, and open flames.[13]

Storage

-

Store this compound in a cool, dry, and well-ventilated area.[10]

-

Keep containers tightly closed to prevent contamination and evaporation.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

Conclusion

The successful integration of this compound into synthetic workflows hinges on the meticulous sourcing of high-purity material and rigorous in-house quality verification. By implementing a systematic supplier qualification process and employing a multi-technique analytical approach for purity assessment, researchers can ensure the reliability and reproducibility of their experimental outcomes. Adherence to best practices for handling and storage further guarantees a safe and effective research environment. This comprehensive guide serves as a valuable resource for scientists and drug development professionals, empowering them to confidently utilize this important fluorinated building block in their pursuit of novel chemical entities.

References

-

Otto Chemie Pvt. Ltd. (n.d.). This compound, 97%. Retrieved from [Link]

-

Gorska, M., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. Retrieved from [Link]

-

Beantown Chemical. (n.d.). This compound, 97% CAS NO.18355-80-1. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2, 3-Difluoroacetophenone, min 97%, 100 grams. Retrieved from [Link]

-

Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

NASA Technical Reports Server (NTRS). (n.d.). Carbon Isotope Characterization of Organic Intermediaries in Hydrothermal Hydrocarbon Synthesis by Pyrolysis-GC-MS-C-IRMS. Retrieved from [Link]

-

Kiraly, P., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. Retrieved from [Link]

-

Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Retrieved from [Link]

-

Kiraly, P., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). Retrieved from [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds highlighting the.... Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS chromatogram of organic intermediates detected in the plasma.... Retrieved from [Link]

-

Galala University. (n.d.). GC-MS & GC-MS/MS: Analysis of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]

-

MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

-

ResearchGate. (n.d.). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Request PDF. Retrieved from [Link]

-

Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

-

PMC. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Retrieved from [Link]

-

(n.d.). The Role of 3',5'-Difluoroacetophenone in Custom Organic Synthesis Projects. Retrieved from [Link]

-

Toxic Docs. (n.d.). Guide to the Safe Handling of Fluoropolymer Dispersions. Retrieved from [Link]

-

Plastics Europe. (n.d.). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

-

(n.d.). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]

- 6. auroraprosci.com [auroraprosci.com]

- 7. GC-MS &GC-MS/MS: Analysis of Organic Compounds - Galala University [gu.edu.eg]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. calpaclab.com [calpaclab.com]

- 10. benchchem.com [benchchem.com]

- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. 2'-Fluoroacetophenone - Safety Data Sheet [chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to 2',3'-Difluoroacetophenone

An In-depth Guide for Chemical Researchers and Drug Development Professionals

Authored by: Your Senior Application Scientist

In the intricate world of pharmaceutical synthesis and materials science, fluorinated acetophenones are invaluable building blocks. Their unique electronic properties, imparted by the highly electronegative fluorine atoms, make them sought-after precursors for a wide array of novel molecules. Among these, 2',3'-Difluoroacetophenone (CAS No. 18355-80-1) presents both significant opportunities and specific safety challenges. This guide provides an in-depth, technically-grounded overview of its safety profile and handling protocols, designed to empower researchers to work with this compound confidently and safely.

Compound Identification and Hazard Profile

This compound, with the molecular formula C₈H₆F₂O, is a difluorinated aromatic ketone.[1][2] Understanding its inherent hazards is the foundation of safe handling.

GHS Classification: A Multi-faceted Hazard

Globally Harmonized System (GHS) classifications from various suppliers consistently identify this compound as a hazardous substance.[2] The primary concerns are:

-

Skin Irritation (H315): Causes skin irritation upon contact.[2][3]

-

Serious Eye Irritation (H319): Poses a significant risk of serious eye irritation.[2][3]

-

Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation.[2][3]

-

Combustible Liquid (H227): While not highly flammable, it is classified as a combustible liquid.[3]

The signal word associated with this compound is "Warning".[3] The corresponding GHS pictogram is the exclamation mark (GHS07), indicating its irritant and acute toxicity properties.[3]

Physical and Chemical Properties: The Basis of a Risk Assessment

A precise understanding of a compound's physical state and properties is critical for anticipating its behavior. While some sources list this compound as a solid, others describe it as a liquid.[1][2][3] This highlights the importance of consulting the specific supplier's documentation upon receipt.

| Property | Value/Information | Source(s) |

| CAS Number | 18355-80-1 | [1][2][3] |

| Molecular Formula | C₈H₆F₂O | [1][2] |

| Molecular Weight | 156.13 g/mol | [2][3] |

| Physical Form | Solid or Clear, colorless Liquid | [1][2][3] |

| Boiling Point | 80-81 °C at 25 mmHg (for the similar 2',4'-isomer) | [4] |

| Refractive Index | 1.4875-1.4925 @ 20°C | [1] |

| Storage Temp. | Room Temperature / Ambient | [3][5] |

Note: Some data, such as boiling point, is based on structurally similar compounds and should be treated as an estimation.

The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)

The causality behind safety protocols is clear: prevent exposure. This is achieved through a multi-layered approach, beginning with engineering controls and supplemented by robust PPE.

Engineering Controls: The First Line of Defense

All operations involving this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent the inhalation of vapors or mists.[5][6] An eyewash station and safety shower must be readily accessible in the immediate work area.[5][7]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Appropriate PPE is essential to prevent skin and eye contact.[6]

-

Eye Protection: Wear chemical safety goggles with side shields, tested and approved under standards such as EN166 (EU).[5]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[8]

-

Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, additional protective clothing may be necessary.[5]

Caption: Risk assessment drives the selection of appropriate controls.

Standard Operating Procedures: From Benchtop to Disposal

A self-validating safety system relies on well-defined and consistently executed protocols.

Handling and Storage

Safe Handling:

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is operational.

-

Manipulation: Avoid direct contact with skin and eyes.[6] Prevent the generation and inhalation of vapors or mists.[6] Use non-sparking tools if the material is handled near flammable solvents.[6]

-

Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[5][6] Do not eat, drink, or smoke in the laboratory.[9]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[5][6]

-

The designated storage class for similar combustible liquids is Class 10.[9][10]

Accidental Release Measures

In the event of a spill, the priority is to protect personnel and prevent environmental release.

-

Evacuate: Ensure non-essential personnel are clear of the area.

-

Ventilate: Maintain adequate ventilation.

-

Contain: For small spills, absorb the material with an inert substance like vermiculite, sand, or earth.[6]

-

Collect: Sweep or scoop the absorbed material into a suitable, closed container for disposal.[5]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident according to your institution's protocols.

Emergency Procedures: A Rapid and Informed Response

A clear, pre-defined emergency plan is crucial.

First-Aid Measures

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[5][6] If the individual feels unwell, seek medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[6][9]

In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[9]

Fire-Fighting Measures

As a combustible liquid, this compound requires specific fire-fighting considerations.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Special Hazards: Hazardous decomposition products can include carbon oxides and hydrogen fluoride.[5]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[5]

Disposal Considerations

Dispose of contents and containers in accordance with all local, state, and federal regulations. This should be done via an approved waste disposal plant.[6] Do not allow the product to enter drains.[8]

Caption: A continuous cycle of planning, control, and review.

By integrating these safety protocols and maintaining a deep understanding of the chemical's properties, researchers can effectively and safely utilize this compound in their pursuit of scientific advancement.

References

- An In-depth Technical Guide to the Safe Handling of 2',3'-Difluoro-4'-methylacetophenone. Benchchem.

- 2'-Fluoroacetophenone - Safety D

- 1-(2,3-Difluorophenyl)ethanone | 18355-80-1. Sigma-Aldrich.

- Safety Data Sheet according to EC-Regul

- 2',4'-Difluoroacetophenone 98 364-83-0. Sigma-Aldrich.

- This compound, 97% 25 g. Thermo Scientific Chemicals.

- 2',6'-Difluoroacetophenone 97 13670-99-0. Sigma-Aldrich.

- Safety D

- 18355-80-1 | India. Otto Chemie Pvt. Ltd..

- Material Safety D

Sources

- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 18355-80-1 | India [ottokemi.com]

- 3. 1-(2,3-Difluorophenyl)ethanone | 18355-80-1 [sigmaaldrich.com]

- 4. 2′,4′-二氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. benchchem.com [benchchem.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 2 ,6 -Difluoroacetophenone 97 13670-99-0 [sigmaaldrich.com]

Spectroscopic Characterization of 2',3'-Difluoroacetophenone: A Predictive and Methodological Guide

This technical guide provides a detailed analysis of the expected spectroscopic signature of 2',3'-Difluoroacetophenone (CAS No. 18355-80-1), a key fluorinated aromatic ketone intermediate in pharmaceutical and materials science research. While experimental spectra for this specific isomer are not widely available in public-access databases, this document leverages established spectroscopic principles and data from closely related analogues to present a robust, predictive characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's structural verification via Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The core philosophy of this guide is not merely to present data but to elucidate the causal relationships between molecular structure and spectral output. The protocols described are designed as self-validating systems, providing the necessary framework for acquiring and interpreting high-quality data.

Molecular Structure and Key Features

This compound is an aromatic ketone with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol . The strategic placement of two fluorine atoms on the aromatic ring significantly influences its electronic properties and, consequently, its spectroscopic behavior. The ortho (2') and meta (3') positions of the fluorine atoms relative to the acetyl group create a unique pattern of electron withdrawal and steric hindrance, which is directly observable in its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in this compound. The presence of ¹⁹F nuclei introduces complex spin-spin couplings that are highly informative.

Expertise & Experience: The "Through-Space" Coupling Phenomenon

In fluoroaromatic compounds, it is crucial to consider not only through-bond J-couplings but also through-space couplings, particularly for nuclei in close spatial proximity. For acetophenones with an ortho-fluorine substituent (at the 2' position), the acetyl group preferentially adopts an s-trans conformation where the methyl group is oriented away from the fluorine to minimize steric and electronic repulsion.[1] This conformation brings the methyl protons (Hα) and the carbonyl carbon (Cα) close to the ortho-fluorine, resulting in observable through-space correlations (⁵JHF and ⁴JCF), which are critical diagnostic markers.[1]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans. The longer relaxation delay and higher scan count are necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ (Hα) | ~ 2.65 | Doublet of doublets (dd) | ⁵JHα-F2' ≈ 4-5 Hz (through-space), ⁶JHα-F3' ≈ 1 Hz |

| H-6' | ~ 7.55 | Multiplet (ddd) | ³JH6'-H5' ≈ 8 Hz, ⁴JH6'-H4' ≈ 2 Hz, ⁴JH6'-F2' ≈ 7 Hz |

| H-4' | ~ 7.20 | Multiplet (m) | ³JH4'-H5' ≈ 8 Hz, ³JH4'-F3' ≈ 10 Hz, ⁴JH4'-H6' ≈ 2 Hz |

| H-5' | ~ 7.30 | Multiplet (m) | ³JH5'-H6' ≈ 8 Hz, ³JH5'-H4' ≈ 8 Hz, ⁴JH5'-F3' ≈ 5 Hz, ⁴JH5'-F2' ≈ 8 Hz |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C H₃ (Cα) | ~ 31.0 | Doublet (d) | ⁴JCα-F2' ≈ 10-12 Hz (through-space) |

| C =O | ~ 195.0 | Doublet of doublets (dd) | ²JC=O-F2' ≈ 15-20 Hz, ³JC=O-F3' ≈ 3-5 Hz |

| C-1' | ~ 126.0 | Doublet of doublets (dd) | ²JC1'-F2' ≈ 15 Hz, ³JC1'-F3' ≈ 5 Hz |

| C-2' | ~ 158.0 | Doublet of doublets (dd) | ¹JC2'-F2' ≈ 255 Hz, ²JC2'-F3' ≈ 12 Hz |

| C-3' | ~ 154.0 | Doublet of doublets (dd) | ¹JC3'-F3' ≈ 250 Hz, ²JC3'-F2' ≈ 12 Hz |

| C-4' | ~ 118.0 | Doublet (d) | ²JC4'-F3' ≈ 20 Hz |

| C-5' | ~ 128.0 | Doublet of doublets (dd) | ³JC5'-F3' ≈ 8 Hz, ³JC5'-F2' ≈ 4 Hz |

| C-6' | ~ 125.0 | Doublet (d) | ²JC6'-F2' ≈ 25 Hz |

Interpretation of Predicted NMR Data

-

¹H NMR: The methyl (CH₃) protons are expected to appear as a doublet of doublets due to a significant through-space coupling to the ortho-fluorine (F-2') and a smaller through-bond coupling to the meta-fluorine (F-3'). The aromatic protons will exhibit a complex multiplet pattern between 7.20 and 7.60 ppm, with their chemical shifts and multiplicities dictated by H-H, H-F (ortho, meta, para) couplings.

-